molecular formula C3H2ClNOS B1278809 5-Chloroisothiazol-3-ol CAS No. 25629-58-7

5-Chloroisothiazol-3-ol

Cat. No.: B1278809
CAS No.: 25629-58-7
M. Wt: 135.57 g/mol
InChI Key: XFIPRDRBFGJGIZ-UHFFFAOYSA-N
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Description

5-Chloroisothiazol-3-ol (CAS: 25629-58-7) is a heterocyclic compound with the molecular formula C₃H₂ClNOS and a molecular weight of 135.57 g/mol. Structurally, it consists of an isothiazole ring substituted with a chlorine atom at position 5 and a hydroxyl group at position 2. This compound is notable for its dual functionality: the hydroxyl group confers reactivity in hydrogen bonding and nucleophilic substitution, while the chlorine atom enhances electrophilic properties. It is primarily used as an intermediate in synthesizing agrochemicals, pharmaceuticals, and preservatives .

Analytical data for this compound includes IR peaks indicative of O-H (3307 cm⁻¹) and C-Cl (726 cm⁻¹) stretching, consistent with its functional groups.

Preparation Methods

Chlorine-Assisted Cyclization of Dithiodipropionamides

One of the primary synthetic routes to 5-chloroisothiazol-3-ol involves the preparation of dithiodipropionamides followed by chlorine-assisted cyclization:

  • Step 1: Treatment of the precursor with thionyl chloride in dichloromethane (DCM) solvent with N,N-dimethylformamide (DMF) as a catalyst produces the acyl chloride intermediate.
  • Step 2: This intermediate reacts with an excess of the corresponding amine to form dithiodipropionamides.
  • Step 3: Subsequent chlorine-assisted cyclization of the diamide with sulfuryl chloride in DCM at low temperature (ice bath) affords isothiazol-3(2H)-ones, including this compound derivatives.

The stoichiometry of sulfuryl chloride to diamide critically influences the product distribution:

Ratio of Diamide to Sulfuryl Chloride Major Product Formed Notes
1:1 5-Unsubstituted isothiazolones Moderate yields
1:3 5-Chloroisothiazolones (desired product) Predominant product with some 4-chloro side products
1:5 4,5-Dichloroisothiazolones Major product
  • Further bromination of the 5-unsubstituted isothiazolone can yield 4-bromo derivatives.
  • Oxidation of this compound with 3-chloroperoxybenzoic acid (m-CPBA) in an ice bath can produce 5-chloroisothiazol-3(2H)-one-1-oxide, though in low yield.

Controlled Chlorination of N-Methyl-3-Mercaptopropionamide

A patented industrial process focuses on the preparation of this compound derivatives by chlorination of N-methyl-3-mercaptopropionamide or its dimeric form, N,N′-dimethyl-3,3′-dithiodipropionamide:

  • The chlorination reaction is highly exothermic and requires strict temperature control (5–20°C) to prevent over-chlorination and formation of unwanted by-products such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one.
  • The reaction is conducted in a mixed solvent system with separate solvents for the starting material and chlorinating agent to dissipate heat effectively.
  • After chlorination, centrifugation is employed to remove impurities like nitrosamines and their precursors, ensuring a purified mixture of this compound and related isothiazolones.
  • Maintaining the reaction temperature within the optimal range yields over 95 mol% of the desired product mixture with minimal impurities.

This process is notable for producing stabilized isothiazolone compositions with enhanced biological activity and reduced harmful impurities.

Oxidative Cyclization of Substituted 3-Aminopropenethiones

Another synthetic approach involves the oxidative cyclization of substituted 3-aminopropenethiones:

  • This method forms the isothiazole ring by creating an S–N bond in an S–C–C–C–N fragment.
  • Traditional oxidants like iodine have been used, but more recent protocols employ hydrogen peroxide as a greener and more efficient oxidant.
  • The reaction conditions typically involve reflux or room temperature over several hours in solvents such as diethyl ether or methanol-water mixtures.
  • The choice and sequence of bases significantly affect the yield, with combinations like 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine achieving yields up to 90%.
  • Though this method is more commonly applied to substituted isothiazoles, it provides insights into ring formation mechanisms relevant to this compound synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Challenges/Notes
Chlorine-assisted cyclization Thionyl chloride, sulfuryl chloride, DCM, DMF catalyst Moderate to good yields; controllable selectivity Requires low temperature; stoichiometry critical
Controlled chlorination (patented) N-methyl-3-mercaptopropionamide, chlorine gas, mixed solvents, 5–20°C High yield (>95 mol%), impurity control Exothermic reaction; requires precise temperature control
Oxidative cyclization Substituted 3-aminopropenethiones, iodine or H2O2, bases High yields with optimized base sequence More applicable to substituted isothiazoles
Selective substitution & azide chemistry Methyl 4,5-dichloroisothiazole carboxylate, nucleophiles, NaN3 Enables functionalized derivatives Competing nucleophilic reactions on chlorine atoms

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Applications

5-Chloroisothiazol-3-ol is recognized for its potent antimicrobial properties. It has been extensively studied for its effectiveness against various pathogens, including resistant strains.

Case Study: Bactericidal Activity

A recent study highlighted the structure-activity relationship of isothiazolone analogues, including 5-chloroisothiazolone derivatives. The compound exhibited remarkable antibacterial activity against Escherichia coli strains, with a minimum inhibitory concentration (MIC) of less than 0.032 μg/mL, significantly outperforming conventional antibiotics like Meropenem . The therapeutic index for this compound was found to be 875, indicating its potential for therapeutic applications against multidrug-resistant bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundPathogenMIC (μg/mL)Comparison to Control
5-ChloroisothiazoloneE. coli BL21 (NDM-1)<0.0328000-fold higher than Meropenem
5-ChloroisothiazoloneE. coli HN8822048-fold higher than Meropenem

Industrial Applications

In industrial settings, this compound is utilized as a biocide in various formulations, particularly in water treatment and preservation.

Case Study: Biocide in Fuel Systems

Research has shown that 5-chloroisothiazolone can effectively inhibit microbial growth in aircraft fuel systems. The compound demonstrated good efficacy against microbial isolates at concentrations ranging from 60 mg/L to 100 mg/L, acting as a cathodic inhibitor and providing corrosion protection for aluminum alloys . This application is crucial for maintaining the integrity of fuel systems and preventing microbial-induced corrosion.

Case Study: Toxic Lung Injury

Two cases reported toxic lung injuries associated with exposure to products containing chloromethylisothiazolinone and methylisothiazolinone, where patients exhibited severe respiratory symptoms after exposure . These findings underscore the importance of handling this compound with care and implementing safety measures in environments where it is used.

Regulatory Considerations

Due to its widespread use, regulatory assessments have been conducted to evaluate the human health impacts of this compound. It has been classified as hazardous based on its potential to cause allergic reactions and other adverse health effects .

Mechanism of Action

The antimicrobial activity of 5-Chloroisothiazol-3-ol is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

5-Chloro-2-methyl-4-isothiazolin-3-one (CAS: 26172-55-4)

Structural Differences :

  • Substituents : Methyl group at position 2 and a ketone at position 3 instead of a hydroxyl group.
  • Molecular Formula: C₄H₄ClNOS (MW: 149.60 g/mol) .

Functional Properties :

  • Reactivity : The ketone group enhances electrophilicity, making it a potent biocide. Unlike 5-chloroisothiazol-3-ol, it is commonly used in industrial preservatives (e.g., paints, cosmetics) due to its stability in formulations .
  • Safety : Classified under EU CLP Regulation as toxic (H317, H410) and requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) .

Regulatory Status :

  • Often formulated in a 3:1 mixture with 2-methylisothiazol-3-one to mitigate toxicity while retaining efficacy .

5-AMINO-4-CHLORO-3-METHYLISOXAZOLE (CAS: Not explicitly provided)

Structural Differences :

  • Heterocycle : Isoxazole ring (oxygen and nitrogen) vs. isothiazole (sulfur and nitrogen).
  • Substituents: Amino group at position 5, chlorine at position 4, and methyl at position 3.

Functional Properties :

  • Applications : Primarily used in pharmaceutical synthesis (e.g., acetylcholinesterase inhibitors) due to its amine group, which facilitates hydrogen bonding with biological targets .
  • Synthesis: Prepared via cyclization of β-keto hydroxamic acids, contrasting with the Koenigs-Knorr method used for S-β-D-acetylglucosides of isothiazoles .

4,5-Dichloro-2-methylisothiazol-3-one (CAS: Not explicitly provided)

Structural Differences :

  • Two chlorine atoms (positions 4 and 5) and a methyl group at position 2.
  • Molecular Formula: C₄H₃Cl₂NOS (MW: 184.05 g/mol) .

Functional Properties :

  • Biocidal Activity : Enhanced potency compared to this compound due to dual chlorine substitution, but higher environmental toxicity (H410 classification) .

Biological Activity

5-Chloroisothiazol-3-ol, a member of the isothiazolone family, has garnered significant attention due to its potent biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic use.

Chemical Profile

This compound is characterized by its chlorine substitution at the 5-position of the isothiazole ring. This modification significantly influences its biological activity, particularly against various bacterial strains.

  • Chemical Structure :
C4H4ClN1O1S1\text{C}_4\text{H}_4\text{ClN}_1\text{O}_1\text{S}_1

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens, including multi-drug resistant strains.

Structure-Activity Relationship (SAR)

A study conducted on various isothiazolone analogues indicated that the presence of a chloro-group at the 5-position enhances antimicrobial efficacy. The most potent analogue, identified as 5a , showed remarkable activity against Escherichia coli strains with minimum inhibitory concentration (MIC) values significantly lower than those of established antibiotics like Meropenem:

CompoundTarget BacteriaMIC (µg/mL)Comparison to Meropenem
5a E. coli BL21 (NDM-1)<0.0328000-fold more potent
5a E. coli HN8822048-fold more potent

This data suggests that modifications at the 4 and 5 positions of the isothiazole ring are crucial for enhancing antibacterial properties .

Broad Spectrum Activity

The compound has demonstrated broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Carbapenem-resistant Enterobacteriaceae (CRE)

In vitro studies confirmed that compound 5a could inhibit growth in various clinical strains resistant to conventional antibiotics .

Cytotoxicity and Therapeutic Index

While assessing the therapeutic potential of this compound, cytotoxicity studies revealed a favorable therapeutic index. The compound exhibited a therapeutic index value of 875, indicating a significant margin between effective antimicrobial doses and cytotoxic effects on mammalian cells. Such findings underscore its potential for development as a therapeutic agent .

Case Studies and Clinical Implications

A notable case study reported lung injuries in patients exposed to chloromethylisothiazolinone and methylisothiazolinone, which are related compounds. These cases highlighted the need for careful evaluation of isothiazolone derivatives in clinical settings due to potential adverse effects when used in consumer products .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloroisothiazol-3-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions of thioamide precursors or halogenation of isothiazole derivatives. Key steps include:

  • Precursor selection : Use 3-hydroxyisothiazole derivatives as starting materials, followed by chlorination using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
  • Temperature control : Maintain reaction temperatures between 0–5°C during chlorination to avoid over-substitution or decomposition.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) to isolate the product .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and monitor reaction progress via thin-layer chromatography (TLC).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Comprehensive characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet, δ 10–12 ppm).
    • ¹³C NMR : Confirm the isothiazole ring carbons (δ 120–160 ppm) and chlorine-substituted carbon (δ ~140 ppm) .
  • Infrared (IR) Spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₃H₂ClNOS, exact mass 135.93 g/mol) .
  • Melting Point : Compare experimental values (e.g., 300°C for hydrochloride salts) with literature data to assess purity .

Q. What are the key considerations for ensuring the stability of this compound in different experimental conditions?

Stability depends on environmental factors:

  • pH Sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis. Acidic conditions (pH < 4) may protonate the hydroxyl group, while alkaline conditions (pH > 9) can degrade the isothiazole ring .
  • Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition. Avoid repeated freeze-thaw cycles.
  • Light Exposure : Protect from UV light using opaque containers, as photooxidation can generate sulfoxides or sulfones .
  • Solvent Compatibility : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for solubility studies; aqueous solutions require stabilizers like 0.1% ascorbic acid .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from methodological variability:

  • Dose-Response Analysis : Standardize concentrations (e.g., 1–100 µM) and exposure times (24–72 hours) to enable cross-study comparisons.
  • Cell Line Specificity : Test across multiple cell models (e.g., HEK293, HeLa) to identify tissue-dependent effects.
  • Metabolic Interference : Account for differences in cellular redox environments (e.g., glutathione levels) that may alter compound reactivity .
  • Data Reprodubility : Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to validate results. Publicly share raw datasets to facilitate meta-analyses .

Q. What methodological approaches are recommended for assessing the potential toxicological effects of this compound in pharmacological studies?

Toxicity profiling requires tiered testing:

  • In Vitro Screening :
    • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
    • Cytotoxicity Assays : Measure lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 dye) in primary hepatocytes .
  • In Vivo Models :
    • Acute Toxicity : Administer single doses (10–100 mg/kg) to rodents, monitoring liver/kidney biomarkers (ALT, creatinine) for 14 days .
    • Subchronic Exposure : Conduct 28-day repeated-dose studies to identify target organs (e.g., thyroid or adrenal glands) .
  • Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict metabolite toxicity .

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound in complex systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group (HOMO-rich) is prone to oxidation, while the chlorine atom (LUMO-rich) participates in nucleophilic substitution .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes like cyclooxygenase-2) using force fields (CHARMM36) and solvation models (TIP3P water) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., ATP-binding pockets in kinases) .
  • Reactivity Descriptors : Compute Fukui indices to identify sites susceptible to radical attack or electrophilic substitution .

Properties

IUPAC Name

5-chloro-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPRDRBFGJGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452011
Record name 5-chloroisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25629-58-7
Record name 5-chloroisothiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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